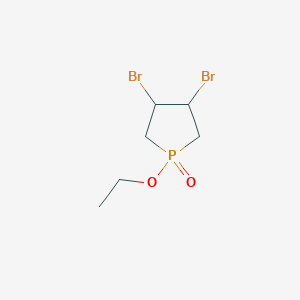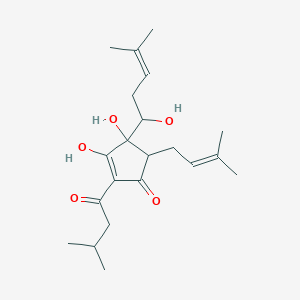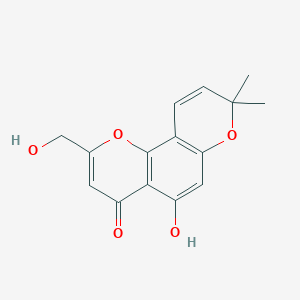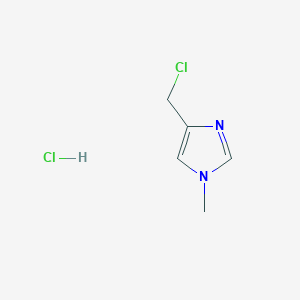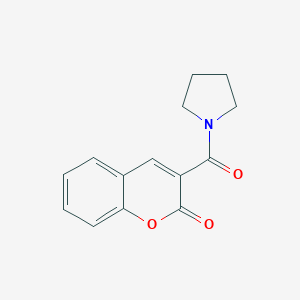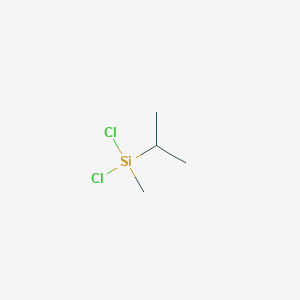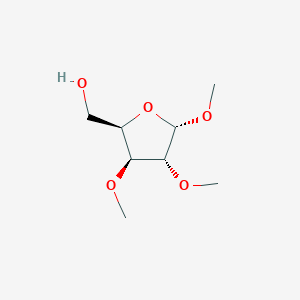
alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is not well understood. However, it is believed that this compound interacts with enzymes involved in glycosylation and carbohydrate metabolism. It is also believed that alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- may act as an inhibitor of certain enzymes.
Biochemische Und Physiologische Effekte
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in glycosylation and carbohydrate metabolism. It has also been found to affect the growth and development of certain cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages. This compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, one limitation of using alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments is that its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. One direction is the study of its mechanism of action. Another direction is the synthesis of analogs of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. These analogs could be used to study the structure-activity relationship of this compound. Additionally, the study of the effects of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- on different cell types could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has several biochemical and physiological effects. Its mechanism of action is not well understood, but it is believed to interact with enzymes involved in glycosylation and carbohydrate metabolism. The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages, but its limitations should be considered. There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-, including the study of its mechanism of action and the synthesis of analogs.
Synthesemethoden
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is synthesized using various methods. One of the most common methods is the reaction of methyl alpha-D-xylofuranoside with iodomethane in the presence of silver oxide. This reaction results in the formation of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Other methods include the reaction of methyl alpha-D-xylofuranoside with dimethyl sulfate or methyl triflate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is commonly used in scientific research. This compound is used as a substrate for various enzymes, including glycosyltransferases and glycosidases. It is also used as a starting material for the synthesis of various carbohydrates and glycoconjugates. Additionally, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is used in the study of glycosylation and carbohydrate metabolism.
Eigenschaften
CAS-Nummer |
15821-56-4 |
|---|---|
Produktname |
alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- |
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,5-trimethoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C8H16O5/c1-10-6-5(4-9)13-8(12-3)7(6)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
FYKMACNFDGQAMI-CWKFCGSDSA-N |
Isomerische SMILES |
CO[C@H]1[C@H](O[C@@H]([C@@H]1OC)OC)CO |
SMILES |
COC1C(OC(C1OC)OC)CO |
Kanonische SMILES |
COC1C(OC(C1OC)OC)CO |
Synonyme |
Methyl 2-O,3-O-dimethyl-α-D-xylofuranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



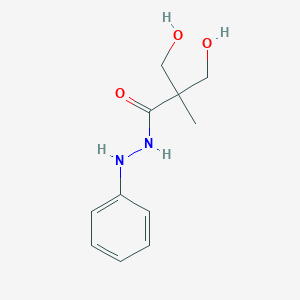
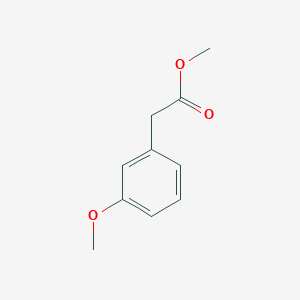
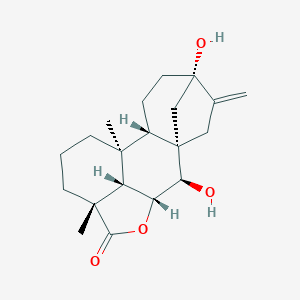


![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
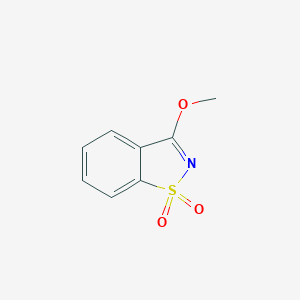
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
